molecular formula C15H13ClN2O4 B12501333 1-{2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1-{2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B12501333
M. Wt: 320.73 g/mol
InChI Key: CJZFHFHYXPAMKB-UHFFFAOYSA-N
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Description

1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a carboxylic acid group, a carbamoylmethyl group, and a 2-chloro-4-methylphenyl group. Its unique structure allows it to participate in diverse chemical reactions and makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridine ring: Starting from a suitable pyridine precursor, the ring is functionalized to introduce the carboxylic acid group at the 3-position.

    Introduction of the carbamoylmethyl group: This step involves the reaction of the pyridine derivative with a suitable carbamoylating agent under controlled conditions.

    Attachment of the 2-chloro-4-methylphenyl group:

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents include halogenating agents and bases.

    Hydrolysis: The compound can undergo hydrolysis to break down into simpler components, especially under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.

    Biology: The compound’s structure makes it a candidate for studying interactions with biological molecules, such as enzymes and receptors.

    Medicine: Potential pharmaceutical applications include the development of new drugs, particularly those targeting specific pathways or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid can be compared with similar compounds, such as:

    Pyridine derivatives: Compounds with similar pyridine rings but different substituents.

    Carbamoyl compounds: Molecules with carbamoyl groups attached to different core structures.

    Phenyl derivatives: Compounds with phenyl groups substituted with various functional groups.

The uniqueness of 1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Properties

Molecular Formula

C15H13ClN2O4

Molecular Weight

320.73 g/mol

IUPAC Name

1-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C15H13ClN2O4/c1-9-2-4-12(11(16)6-9)17-13(19)8-18-7-10(15(21)22)3-5-14(18)20/h2-7H,8H2,1H3,(H,17,19)(H,21,22)

InChI Key

CJZFHFHYXPAMKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C(=O)O)Cl

Origin of Product

United States

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